molecular formula C9H11FN2O5 B1684386 Doxifluridine CAS No. 3094-09-5

Doxifluridine

Cat. No. B1684386
CAS RN: 3094-09-5
M. Wt: 246.19 g/mol
InChI Key: ZWAOHEXOSAUJHY-ZIYNGMLESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Doxifluridine is a second-generation nucleoside analog prodrug . It is a fluoropyrimidine derivative that is activated preferentially in malignant cells by thymidine phosphorylase to form 5-fluorouracil (5-FU) .


Synthesis Analysis

Doxifluridine is a fluoropyrimidine derivative of 5-FU . It was designed to improve oral bioavailability in order to avoid dihydropyrimidine dehydrogenase degradation in the digestive system . Within a cell, pyrimidine nucleoside phosphorylase or thymidine phosphorylase can metabolize doxifluridine into 5-FU .


Molecular Structure Analysis

The molecular formula of Doxifluridine is C9H11FN2O5 . The molecular weight is 246.1924 . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione .


Chemical Reactions Analysis

Doxifluridine is converted into 5-FU in the presence of pyrimidine nucleoside phosphorylase . 5-FU interferes with DNA synthesis and subsequent cell division by reducing normal thymidine production and interferes with RNA transcription by competing with uridine triphosphate for incorporation into the RNA strand .


Physical And Chemical Properties Analysis

The molecular formula of Doxifluridine is C9H11FN2O5 . The molecular weight is 246.19 g/mol . The IUPAC name is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione .

Scientific Research Applications

Antitumor Activity of Nucleoside Analogs

Nucleoside analogs like Doxifluridine are designed to interfere with DNA synthesis, which is a critical process in cancer cell proliferation. For example, TAS-102, a combination therapy that includes trifluridine (a thymidine-based nucleoside analog), has demonstrated efficacy in treating 5-FU-refractory patients through a mechanism distinct from 5-FU-based therapies. TAS-102's effectiveness primarily stems from DNA incorporation, leading to DNA dysfunction and cell death, highlighting the potential of nucleoside analogs in cancer therapy (Lenz, Stintzing, & Loupakis, 2015).

Protective Potential of Natural Products Against Chemotherapy-Induced Cardiotoxicity

The cardiotoxicity of potent chemotherapeutic agents like Doxorubicin is a significant concern, leading to the exploration of natural products for protective effects. Studies indicate that various natural products can mitigate Doxorubicin-induced cardiotoxicity without compromising its anticancer efficacy. This approach may extend the therapeutic window of chemotherapeutic agents, potentially including Doxifluridine, by reducing adverse effects on the heart (Yu et al., 2018).

Antimicrobial Properties and Applications in Healthcare

The antimicrobial properties of compounds like Chlorhexidine, which shares some functional similarities with antineoplastic agents in terms of cellular interactions, underscore the importance of understanding the mechanisms of action of such compounds. This knowledge can inform the development of new applications or the enhancement of existing treatments, potentially including those involving Doxifluridine (Horner, Mawer, & Wilcox, 2012).

Future Directions

Doxifluridine is not FDA-approved for use in the USA. It is currently being evaluated in several clinical trials as a stand-alone or combination therapy treatment . The global Doxifluridine market size will reach USD million in 2028, growing at a CAGR over the analysis period .

properties

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoropyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O5/c1-3-5(13)6(14)8(17-3)12-2-4(10)7(15)11-9(12)16/h2-3,5-6,8,13-14H,1H3,(H,11,15,16)/t3-,5-,6-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOHEXOSAUJHY-ZIYNGMLESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2022967
Record name Doxifluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56320807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Doxifluridine

CAS RN

3094-09-5
Record name Doxifluridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3094-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Doxifluridine [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003094095
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Doxifluridine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Doxifluridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2022967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Doxifluridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.491
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DOXIFLURIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1JK16Y2JP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Doxifluridine
Reactant of Route 2
Doxifluridine
Reactant of Route 3
Doxifluridine
Reactant of Route 4
Doxifluridine
Reactant of Route 5
Doxifluridine
Reactant of Route 6
Doxifluridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.